molecular formula C23H19FN4O2 B3607134 (2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE

(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE

Cat. No.: B3607134
M. Wt: 402.4 g/mol
InChI Key: SRSPNLIWVDOPGR-UHFFFAOYSA-N
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Description

(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE typically involves multiple steps, including the formation of the tetrazole ring and the esterification process. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing waste. Techniques such as high-throughput screening and continuous flow chemistry can be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties .

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE involves its interaction with molecular targets through various pathways. For instance, it may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target . The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE apart from similar compounds is its combination of aromatic and tetrazole rings, which provides a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

(2-methylphenyl)methyl 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c1-16-6-2-3-8-20(16)15-30-23(29)18-12-10-17(11-13-18)22-25-27-28(26-22)14-19-7-4-5-9-21(19)24/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPNLIWVDOPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE
Reactant of Route 6
Reactant of Route 6
(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE

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